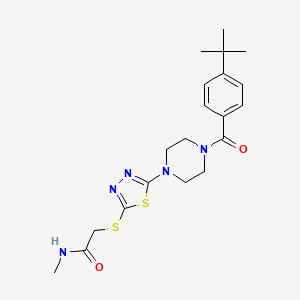

2-((5-(4-(4-(tert-butyl)benzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide

Description

Properties

IUPAC Name |

2-[[5-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-methylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N5O2S2/c1-20(2,3)15-7-5-14(6-8-15)17(27)24-9-11-25(12-10-24)18-22-23-19(29-18)28-13-16(26)21-4/h5-8H,9-13H2,1-4H3,(H,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFNZIMLDZBNFDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(S3)SCC(=O)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N5O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((5-(4-(4-(tert-butyl)benzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide , identified by its CAS number 1207028-31-6, is a thiadiazole derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 499.7 g/mol. The presence of a thiadiazole ring and a piperazine moiety suggests significant pharmacological potential due to their known interactions with various biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to our target have shown promising results against various cancer cell lines:

The compound under investigation has not been extensively studied in isolation; however, its structural components suggest it may exhibit similar mechanisms of action. The thiadiazole ring is known to disrupt cellular processes leading to apoptosis in cancer cells.

Thiadiazole derivatives often exert their biological effects through various mechanisms:

- Inhibition of Enzymatic Activity : Many thiadiazoles act as inhibitors of key enzymes involved in cancer metabolism.

- Induction of Apoptosis : These compounds can trigger programmed cell death pathways in malignant cells.

- Cell Cycle Arrest : Some derivatives have been shown to interfere with cell cycle progression, thereby inhibiting tumor growth.

Case Studies

A notable study investigated the effects of a related thiadiazole derivative on human leukemia cells. The study found that treatment with the compound resulted in a significant decrease in cell viability and induced apoptosis through the activation of caspase pathways .

Another study focused on the pharmacokinetics and bioavailability of similar compounds, highlighting the importance of structural modifications in enhancing therapeutic efficacy and reducing toxicity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound shares structural homology with several 1,3,4-thiadiazole derivatives, but key differences in substituents dictate its biological and physicochemical properties. Below is a comparative analysis with analogs from the literature:

*Molecular weight estimated based on structural analogs.

Key Comparative Insights

Substituent Impact on Lipophilicity :

- The tert-butyl group in the target compound confers higher lipophilicity compared to benzyl () or methoxy groups (), likely enhancing blood-brain barrier penetration .

- Fluorine in ’s compound balances lipophilicity and polarity, offering a middle ground for solubility and binding .

Compounds with piperidine-ethylthio linkers () show strong AChE inhibition, suggesting that the target compound’s piperazine-benzoyl group may favor different enzyme targets (e.g., kinases) .

Synthetic Feasibility :

- The tert-butylbenzoyl group may complicate synthesis compared to simpler acetylated piperazines (e.g., ), but it offers stability against metabolic degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.